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Compound of Interest

Compound Name: 4-Methylbenzyl acetate

Cat. No.: B1678904 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 4-Methylbenzyl Acetate

This guide provides a comprehensive overview of the spectroscopic data for 4-Methylbenzyl
acetate, targeting researchers, scientists, and professionals in drug development. The

document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass

spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass

Spectrometry, and IR spectroscopy for 4-Methylbenzyl acetate.

Table 1: ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.26 d 8.1 2H Ar-H

7.18 d 7.8 2H Ar-H

5.07 s - 2H -CH₂-

2.36 s - 3H Ar-CH₃

2.09 s - 3H O=C-CH₃

Data sourced from The Royal Society of Chemistry.[1]

Table 2: ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

171.10 C=O

138.26 Ar-C

133.03 Ar-C

129.38 Ar-CH

128.58 Ar-CH

66.40 -CH₂-

21.32 Ar-CH₃

21.18 O=C-CH₃

Data sourced from The Royal Society of Chemistry.[1]

Table 3: Mass Spectrometry Data
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Ionization Method: Electron Ionization (EI), 70 eV Molecular Formula: C₁₀H₁₂O₂ Molecular

Weight: 164.20 g/mol [2][3]

Mass-to-Charge (m/z) Relative Intensity Proposed Fragment

164.0835 62.42% [M]⁺ (Molecular Ion)[1][2]

122 98.13% [M - C₂H₂O]⁺

105 99.99% (Base Peak) [M - OCOCH₃]⁺

104 70.99% [M - CH₃COOH]⁺

43 58.67% [CH₃CO]⁺

High-resolution mass spectrometry (HRMS) calculated the mass of [C₁₀H₁₂O₂] as 164.0837,

with a measured value of 164.0835.[1] Fragmentation data is sourced from PubChem and

NIST.[2][3]

Table 4: Infrared (IR) Spectroscopy Data
Sample State: Liquid Film / Solution in CCl₄/CS₂[4][5]

Wavenumber (cm⁻¹) Intensity Assignment

~3050-3000 Medium-Weak Aromatic C-H Stretch

~2950-2850 Medium-Weak Aliphatic C-H Stretch

~1740 Strong C=O (Ester) Stretch

~1615, ~1500 Medium-Weak C=C (Aromatic) Stretch

~1230 Strong C-O (Ester) Stretch

~820 Strong
C-H bend (para-disubstituted

aromatic)

Characteristic absorption ranges are based on standard IR correlation tables. Specific peak

values for 4-Methylbenzyl acetate are found within these ranges.
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Experimental Workflows and Protocols
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Methylbenzyl acetate.

General Spectroscopic Analysis Workflow

Sample
(4-Methylbenzyl acetate)

NMR Sample Preparation IR Sample Preparation MS Sample Preparation

NMR Data Acquisition IR Data Acquisition MS Data Acquisition

NMR Spectrum
(¹H, ¹³C) IR Spectrum Mass Spectrum

Data Analysis &
Structure Elucidation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
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Sample Preparation: Dissolve approximately 5-25 mg of 4-Methylbenzyl acetate in about

0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[6] For ¹³C

NMR, a higher concentration of 50-100 mg may be used for better signal-to-noise in a

reasonable time.[6]

Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the solution to serve as an

internal standard for chemical shift calibration (δ = 0.00 ppm).[7]

Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur

pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument is then set

to lock onto the deuterium signal of the solvent. The magnetic field is shimmed to achieve

the best possible homogeneity and resolution.[8]

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For routine ¹H spectra, acquisition

typically takes a few minutes. For ¹³C spectra, acquisition may take from 20 minutes to over

an hour, depending on the sample concentration.[6]

Infrared (IR) Spectroscopy Protocol
As 4-Methylbenzyl acetate is a liquid at room temperature, the thin-film method is most

appropriate.

Sample Preparation: Place one to two drops of neat (pure) 4-Methylbenzyl acetate onto the

surface of a polished salt plate (e.g., NaCl or KBr).[9]

Cell Assembly: Place a second salt plate on top of the first, creating a thin liquid film

"sandwich".[9] Ensure there are no air bubbles in the path of the IR beam.

Data Acquisition: Place the assembled cell into the sample holder of the FT-IR spectrometer.

[9]

Background Scan: Run a background spectrum of the empty instrument to subtract any

atmospheric (e.g., CO₂, H₂O) or instrument-related absorptions.
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Sample Scan: Acquire the IR spectrum of the sample. The resulting spectrum will show

absorption bands corresponding to the vibrational frequencies of the functional groups within

the molecule.[10]

Cleaning: After analysis, disassemble the plates, rinse them with a dry solvent like acetone,

and dry them carefully before returning them to a desiccator to prevent damage from

moisture.[9]

Mass Spectrometry (MS) Protocol
The following protocol describes a typical procedure for obtaining an electron ionization (EI)

mass spectrum, often coupled with Gas Chromatography (GC-MS).

Sample Introduction: A small, dilute sample of 4-Methylbenzyl acetate is injected into the

gas chromatograph. The GC separates the compound from any impurities before it enters

the mass spectrometer.[11]

Vaporization: The sample is vaporized in the injection port of the GC, which is heated to a

high temperature.[12]

Ionization: In the ion source of the mass spectrometer, the gaseous molecules are

bombarded with a high-energy beam of electrons (typically 70 eV for EI).[1][13] This process

ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).[12]

For this analysis, the ion source temperature was set to 230 °C.[1]

Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller,

characteristic charged ions and neutral radicals.[11]

Acceleration and Separation: The positively charged ions are accelerated by an electric field

and then passed through a magnetic field (in a quadrupole analyzer, for example). The ions

are deflected according to their mass-to-charge (m/z) ratio.[11][13]

Detection: A detector measures the abundance of ions at each m/z value. The resulting data

is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis.

[13] The most abundant ion is assigned a relative intensity of 100% and is known as the

base peak.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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